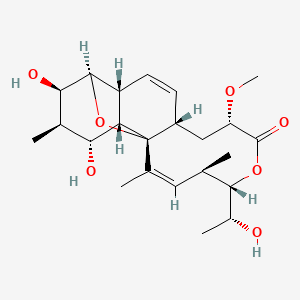

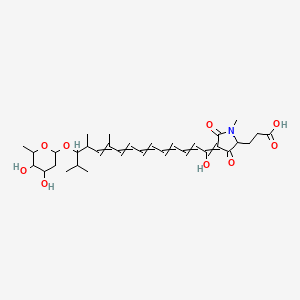

Avermectin B1a 脱糖基型

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

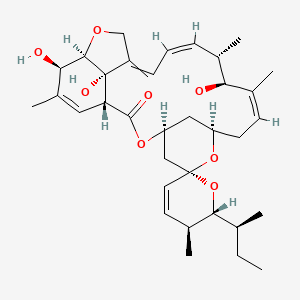

Avermectin B1a aglycone is a derivative of the macrocyclic lactone compound, avermectin B1a, which is produced by the bacterium Streptomyces avermitilis. Avermectins are known for their potent anthelmintic and insecticidal properties, making them valuable in agriculture and medicine . Avermectin B1a aglycone is formed by the hydrolysis of the disaccharide unit in avermectin B1a .

科学研究应用

Avermectin B1a aglycone has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying macrocyclic lactones and their derivatives.

Biology: Investigated for its role in inhibiting nematode larval development.

作用机制

Avermectin B1a aglycone exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding enhances the effects of glutamate, leading to an influx of chloride ions, hyperpolarization of the cell membrane, and ultimately, paralysis and death of the parasite . The molecular targets include the chloride channels specific to invertebrates .

Similar Compounds:

- Ivermectin

- Abamectin

- Doramectin

- Eprinomectin

- Selamectin

Comparison: Avermectin B1a aglycone is unique due to its specific structural modifications, which enhance its insecticidal and anthelmintic activities while maintaining low toxicity in humans and animals . Compared to other similar compounds, avermectin B1a aglycone has a higher affinity for chloride channels, making it more effective in controlling parasites .

生化分析

Biochemical Properties

Avermectin B1a aglycone interacts with various enzymes and proteins in biochemical reactions. It is derived from polyketide and linked to a disaccharide of the methylated deoxysugar l-oleandrose . The biosynthesis of Avermectin B1a aglycone involves several enzymes such as AveE, AveF, AveC, and AveD . These enzymes play crucial roles in the modification of the Avermectin aglycone .

Cellular Effects

Avermectin B1a aglycone has significant effects on various types of cells and cellular processes. It has been reported to inhibit nematode larval development . It does not cause paralytic activity . In Streptomyces avermitilis, the production of Avermectin B1a is linked to the morphological differentiation of the bacterium .

Molecular Mechanism

The molecular mechanism of Avermectin B1a aglycone involves several binding interactions with biomolecules and changes in gene expression. The biosynthesis of Avermectin B1a aglycone involves the cyclization between C6 and C8 to form a furan ring, catalyzed by AveE, a Cyt P450 monooxygenase . AveF, which has a keto reductase activity, catalyzes the reduction of the keto group on C5 to a hydroxyl group .

Temporal Effects in Laboratory Settings

The effects of Avermectin B1a aglycone change over time in laboratory settings. In a study, the production of Avermectin B1a in Streptomyces avermitilis was enhanced by engineering the aveC gene and precursor supply genes . This led to an increase in the B1a titer .

Metabolic Pathways

Avermectin B1a aglycone is involved in several metabolic pathways. It is a part of the biosynthesis of 12-, 14- and 16-membered macrolides . The biosynthesis involves common biomolecular intermediates, such as amino acids, sugars, fatty acids, and terpenes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of avermectin B1a aglycone involves several stages, including the biosynthesis of starter units, formation of initial aglycons by polyketide synthases, post-polyketide modifications such as oxidative cyclization, reduction, and methylation, and finally, glycosylation .

Industrial Production Methods: Industrial production of avermectin B1a aglycone is typically achieved through the fermentation of Streptomyces avermitilis. Enhancements in production can be achieved by genetic engineering, such as overexpressing genes involved in the β-oxidation pathway and introducing genes from cyanobacteria to increase precursor supply .

化学反应分析

Types of Reactions: Avermectin B1a aglycone undergoes various chemical reactions, including:

Oxidation: Catalyzed by enzymes such as cytochrome P450 monooxygenases.

Reduction: Involves the reduction of keto groups to hydroxyl groups using NAD(P)H as an electron donor.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes.

Reduction: NAD(P)H.

Substitution: Methoxy groups.

Major Products: The major products formed from these reactions include various derivatives of avermectin B1a aglycone with modified functional groups, enhancing its biological activity .

属性

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8-,21-11-,24-10?/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEUIYGDSWMLCR-AFVSOJIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of the "Final Coupling Reactions" mentioned in one of the research papers?

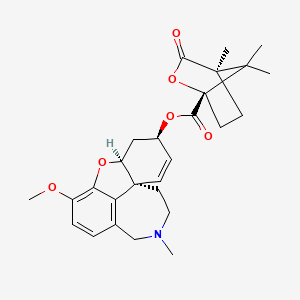

A1: The research paper titled "Total Synthesis of Avermectin B1a: Final Coupling Reactions and the Total Synthesis of Avermectin B1a Aglycone" [] focuses on the final steps in chemically synthesizing Avermectin B1a. The "Final Coupling Reactions" likely refer to the joining of the Avermectin B1a aglycone (the core non-sugar part of the molecule) with the carbohydrate portion (specifically a disaccharide called oleandrose) to create the complete Avermectin B1a molecule. This is a crucial step as it mimics the natural biosynthesis and confirms the overall synthetic strategy's success. []

Q2: Can you elaborate on the significance of the "Carbohydrate Bis-Oleandrose Fragment" mentioned in the context of Avermectin B1a aglycone?

A2: The "Carbohydrate Bis-Oleandrose Fragment" is a key component of the complete Avermectin B1a molecule. This disaccharide, composed of two oleandrose sugar units, is attached to the Avermectin B1a aglycone. The research paper "Total Synthesis of Avermectin B1a: Synthesis of the Carbohydrate Bis-Oleandrose Fragment and Coupling to the Avermectin B1a Aglycone" [] likely details the specific steps involved in synthesizing this complex sugar fragment and its subsequent attachment to the aglycone. Understanding the synthesis and attachment of this carbohydrate component is critical as it can significantly influence the biological activity and pharmacological properties of the final Avermectin B1a molecule. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)

![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/no-structure.png)

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)